molecular formula C24H24N2O6 B2585219 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide CAS No. 946334-00-5

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide

Cat. No.: B2585219
CAS No.: 946334-00-5
M. Wt: 436.464
InChI Key: OHZVUDGESOHMCS-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide is a complex organic compound that features a benzodioxin ring, a pyridine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Synthesis of the Pyridine Ring: The pyridine ring can be synthesized via Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

    Coupling Reactions: The benzodioxin and pyridine intermediates are coupled using reagents such as coupling agents (e.g., EDC, DCC) to form the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the pyridine ring, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration or halogens (Cl₂, Br₂) for halogenation.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Biology: Studying its effects on cellular pathways and its potential as a therapeutic agent.

    Industry: Use in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin and pyridine rings may facilitate binding to these targets, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide: can be compared with other compounds featuring benzodioxin or pyridine rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activity or chemical reactivity compared to similar compounds.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide is a complex organic compound with potential therapeutic applications. This article reviews the biological activities associated with this compound based on recent research findings.

Chemical Structure and Properties

The compound features a benzodioxin moiety combined with a dihydropyridine structure, which is known for its diverse biological activities. The specific molecular formula is C19H22N2O5C_{19}H_{22}N_{2}O_{5}, and it has been characterized through various spectroscopic methods.

Synthesis Overview

The synthesis of this compound involves multiple steps starting from 2,3-dihydrobenzo[1,4]-dioxin derivatives. The general procedure includes:

  • Formation of the Benzodioxin Derivative : Reaction of 2,3-dihydrobenzo[1,4]-dioxin with appropriate acylating agents.
  • Dihydropyridine Formation : Subsequent reactions to introduce the dihydropyridine framework.
  • Final Acetamide Formation : The final step involves acetamide formation through coupling reactions.

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibition potential of this compound:

  • Acetylcholinesterase (AChE) Inhibition : The compound exhibits moderate inhibitory activity against AChE, which is crucial for managing conditions like Alzheimer's disease. The IC50 value reported is approximately 157.31 µM .
  • α-Glucosidase Inhibition : This compound has also been screened for its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism and a target for Type 2 diabetes management. It showed promising results in lowering glucose levels post-meal .

Anti-inflammatory Activity

The compound has demonstrated significant anti-inflammatory properties:

  • COX Inhibition : It was assessed for its ability to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation. The compound showed a marked reduction in IL-1β levels and exhibited greater efficacy than standard anti-inflammatory drugs like diclofenac .

Case Studies and Experimental Findings

Several experimental studies have been conducted to evaluate the pharmacological effects of this compound:

  • In Vivo Studies : Animal models treated with this compound showed reduced edema and inflammation markers within hours of administration.
  • In Vitro Studies : Cell line assays indicated that the compound could induce apoptosis in cancer cell lines, suggesting potential anticancer properties.

Data Summary Table

Activity TypeAssay MethodResultReference
AChE InhibitionEnzyme AssayIC50 = 157.31 µM
α-Glucosidase InhibitionEnzyme AssaySignificant inhibition
COX InhibitionELISAReduced IL-1β levels
Anti-inflammatoryEdema ModelReduced edema

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6/c1-16-2-4-17(5-3-16)15-32-23-12-26(19(14-27)11-20(23)28)13-24(29)25-18-6-7-21-22(10-18)31-9-8-30-21/h2-7,10-12,27H,8-9,13-15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZVUDGESOHMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)CO)CC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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